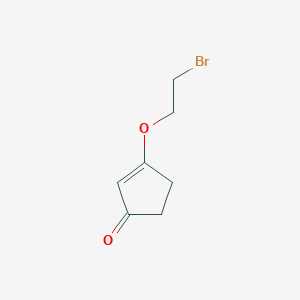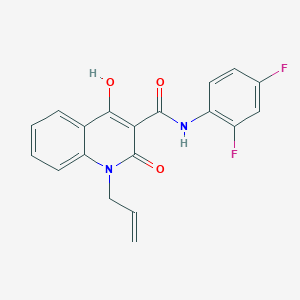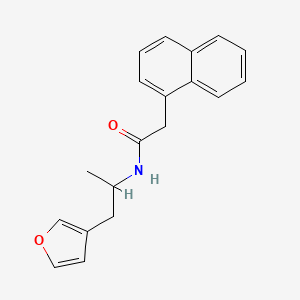
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an isoxazole ring, a fluorophenyl group, a thiazole ring, and a pyrrole ring. These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole and thiazole rings, possibly through cyclization reactions. The fluorophenyl group could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole and thiazole rings would contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the fluorine atom on the phenyl ring could be substituted with other groups. Additionally, the compound could potentially participate in reactions involving the nitrogen atoms in the isoxazole, thiazole, and pyrrole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a fluorophenyl group could contribute to its lipophilicity, which could in turn influence its solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds emphasizes advancements in synthesis techniques and structural characterization, crucial for understanding chemical behaviors and properties. For example, Kariuki et al. (2021) reported on the synthesis and structural characterization of isoxazol- and thiazol-containing compounds, highlighting methods for achieving high yields and analyzing crystalline structures via single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Antimicrobial Applications
Thiazole and isoxazole derivatives have been explored for their biological activities, including antimicrobial and antitumor effects. Potkin et al. (2014) demonstrated the synthesis of isoxazolyl- and isothiazolylcarbamides showing significant antitumor activity, suggesting their potential in enhancing the efficacy of existing cytostatic drugs (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, & Kulchitskiy, 2014). Similarly, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Ivasechko et al., 2022).
Corrosion Inhibition
Thiazole-based derivatives have also been studied for their application in corrosion inhibition. Chaitra et al. (2016) explored thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel, providing insights into their effectiveness and mechanisms of action (Chaitra, Mohana, & Tandon, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-12-17(27-19(21-12)23-8-4-5-9-23)18(24)25-11-13-10-16(26-22-13)14-6-2-3-7-15(14)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTMGPJSIJHCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2774793.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)
![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)

